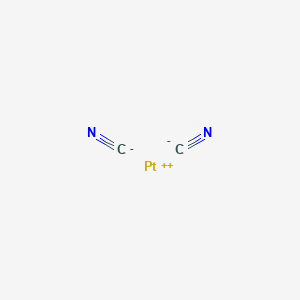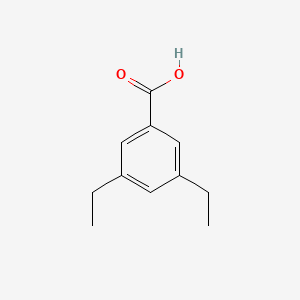
Platinum dicyanide
Overview
Description
Platinum dicyanide is a useful research compound. Its molecular formula is C2N2Pt and its molecular weight is 247.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Electronic Devices
Platinum, including compounds like platinum dicyanide, is extensively used in catalysis and electronic devices. It plays a crucial role in hydrometallurgical processes for recovering platinum from spent catalysts, electronic scraps, and used equipment. Platinum recovery techniques often involve leaching processes using acidic and alkaline solutions in the presence of oxidizing agents like nitric acid, hydrogen peroxide, sodium cyanide, and iodide solutions (Jha et al., 2013).
Fuel Cell Technology
In the field of fuel cell technology, platinum is a key element due to its ability to catalyze both oxidation and reduction reactions. Efforts have been made to synthesize fuel cell catalysts from abundant metals that approach the performance and durability of platinum, thereby reducing costs and increasing accessibility for high-power applications (Wu et al., 2011).
Nanoparticle Applications
Platinum nanoparticles (PtNPs) have garnered interest for their potential in biotechnological, nanomedicinal, and pharmacological applications. They are utilized for their antimicrobial, antioxidant, and anticancer properties, making them significant in medical and diagnostic fields (Jeyaraj et al., 2019).
Organometallic Chemistry
In organometallic chemistry, platinum complexes, including this compound, are used for the catalytic synthesis of various compounds. For example, N-heterocyclic platinum complexes have been used for diboration of unsaturated molecules, demonstrating their versatility and potential for wide-ranging applications (Lillo et al., 2006).
Environmental Sensing and Analysis
This compound exhibits unique vapochromism and pH-dependent coloration, making it a promising candidate for environmental sensing and analysis. Its sensitivity to vapor and pH changes is attributed to its three-dimensional network structure, which includes large cavities formed by hydrogen bonds and Pt-Pt interactions (Kato et al., 2005).
Shape-Controlled Synthesis
The shape-controlled synthesis of platinum nanocrystals has important implications in catalysis and electrocatalysis. By manipulating the shape or morphology of Pt nanocrystals, it's possible to tune their catalytic and electrocatalytic properties, enhancing their activity and selectivity for various reactions (Chen et al., 2009).
Platinum and Human Health
Research into platinum compounds, including their interactions with DNA repair enzymes, has implications for cancer susceptibility and the response to chemotherapy. Understanding the molecular profile of platinum compounds helps in tailoring chemotherapy and predicting treatment outcomes (Camps et al., 2007).
Properties
IUPAC Name |
platinum(2+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Pt/c2*1-2;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXLGDBFWGBBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974621 | |
| Record name | Platinum(2+) dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-06-3 | |
| Record name | Platinum dicyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum dicyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















